N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 2034617-80-4
VCID: VC7096066
InChI: InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22)
SMILES: C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3
Molecular Formula: C17H22N4O2
Molecular Weight: 314.389

N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide

CAS No.: 2034617-80-4

Cat. No.: VC7096066

Molecular Formula: C17H22N4O2

Molecular Weight: 314.389

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide - 2034617-80-4

Specification

CAS No. 2034617-80-4
Molecular Formula C17H22N4O2
Molecular Weight 314.389
IUPAC Name 2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide
Standard InChI InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22)
Standard InChI Key IEICZHHUAWQEDX-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3

Introduction

Chemical Identity and Structural Features

N-(3-(1H-Imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide belongs to the class of N-substituted isonicotinamide derivatives. Its molecular formula is C₁₇H₂₂N₄O₂, with a molecular weight of 314.4 g/mol . The structure comprises three distinct regions:

  • Isonicotinamide core: A pyridine ring substituted at the 2-position with a cyclopentyloxy group and at the 4-position with a carboxamide moiety.

  • Imidazole-propyl chain: A three-carbon chain linking the isonicotinamide’s carboxamide nitrogen to a 1H-imidazole ring.

  • Cyclopentyloxy group: A cyclopentane ring attached via an ether linkage to the pyridine’s 2-position.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2034617-80-4
Molecular FormulaC₁₇H₂₂N₄O₂
Molecular Weight314.4 g/mol
IUPAC NameN-(3-imidazol-1-ylpropyl)-2-(cyclopentyloxy)pyridine-4-carboxamide

The imidazole ring’s presence suggests potential hydrogen-bonding interactions, while the cyclopentyloxy group may enhance lipid solubility, influencing bioavailability .

Synthetic Pathways and Optimization

While no explicit synthesis for this compound is documented, analogous routes from related imidazole-containing isonicotinamides provide a plausible framework.

Reaction Sequence

  • Formation of 2-(Cyclopentyloxy)isonicotinic Acid:

    • Chlorination of isonicotinic acid at the 2-position, followed by nucleophilic substitution with cyclopentanol under basic conditions .

  • Activation of Carboxylic Acid:

    • Conversion to an acid chloride using thionyl chloride (SOCl₂) or coupling agents like HATU .

  • Amidation with 3-(1H-Imidazol-1-yl)propan-1-amine:

    • Reacting the acid chloride with the amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine .

Key Challenges:

  • Steric hindrance from the cyclopentyloxy group may reduce reaction yields, necessitating excess reagents or elevated temperatures .

  • Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Experimental data for this specific compound are sparse, but predictions based on structural analogs suggest:

Table 2: Predicted Physicochemical Properties

PropertyValueRationale
Solubility in WaterLow (~0.1 mg/mL)Hydrophobic cyclopentyloxy group
LogP (Octanol-Water)~2.5Balanced by imidazole’s polarity
Melting Point180–185°C (decomposes)Comparable to analogs

The imidazole ring (pKa ~6.9) may confer pH-dependent solubility, enhancing absorption in acidic environments .

CompoundTargetActivity
N-(3-(1H-Imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide Bacterial dihydrofolate reductaseIC₅₀ = 5.2 µM
N-[3-(1H-Imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide Candida albicansMIC = 16 µg/mL

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